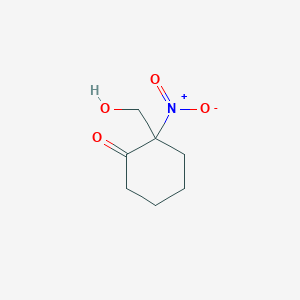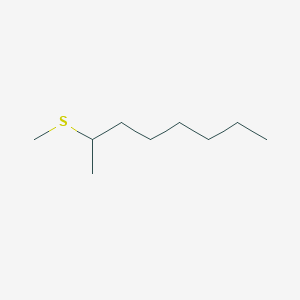
2-(Methylsulfanyl)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)octane is an organic compound belonging to the class of alkanes It is characterized by the presence of a methylsulfanyl group attached to the second carbon of an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)octane typically involves the introduction of a methylsulfanyl group to an octane backbone. One common method is the reaction of octane with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)octane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the methylsulfanyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups using reagents like halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the methylsulfanyl group.
Substitution: Various substituted alkanes depending on the reagent used.
Scientific Research Applications
2-(Methylsulfanyl)octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)octane involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox states in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)ethane: A shorter chain analogue with similar chemical properties.
2-(Methylsulfanyl)butane: Another analogue with a slightly longer chain.
2-(Methylsulfanyl)hexane: A compound with a chain length between butane and octane.
Uniqueness
2-(Methylsulfanyl)octane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter chain analogues. This makes it suitable for specific applications where longer chain alkanes are preferred.
Properties
CAS No. |
85293-38-5 |
|---|---|
Molecular Formula |
C9H20S |
Molecular Weight |
160.32 g/mol |
IUPAC Name |
2-methylsulfanyloctane |
InChI |
InChI=1S/C9H20S/c1-4-5-6-7-8-9(2)10-3/h9H,4-8H2,1-3H3 |
InChI Key |
OSRHSOWEXQGTPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


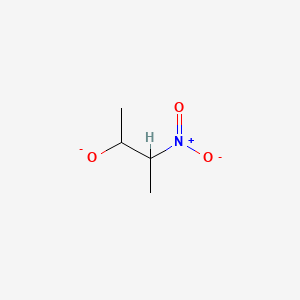
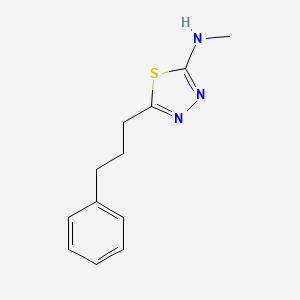
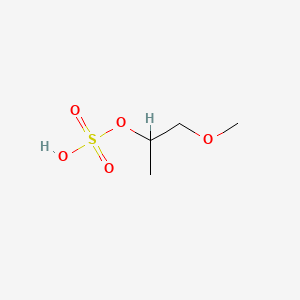
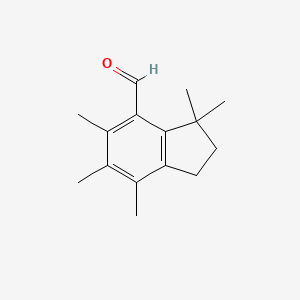
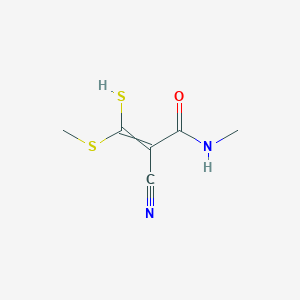
![N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea](/img/structure/B14401949.png)
![[2,2'-Binaphthalene]-8,8'(5H,5'H)-dione, 6,6',7,7'-tetrahydro-](/img/structure/B14401954.png)

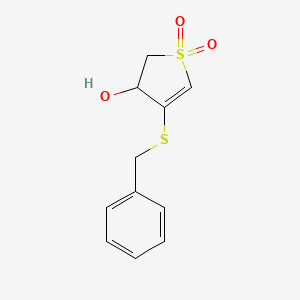

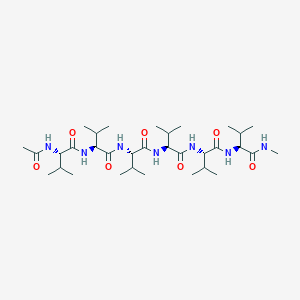
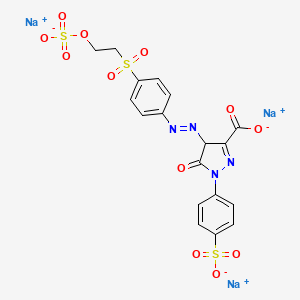
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B14401990.png)
